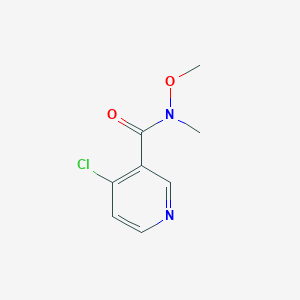

4-Chloro-N-methoxy-N-methylnicotinamide

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-5-10-4-3-7(6)9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXVQDBXTHEACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CN=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro N Methoxy N Methylnicotinamide and Analogues

Strategies for Functionalizing the Nicotinamide (B372718) Core at the 4-Position

The functionalization of the pyridine (B92270) ring, particularly at the 4-position, is a critical step in the synthesis of a diverse range of nicotinamide analogues. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the feasible reaction pathways. Site-selective modification can be achieved through various strategies that leverage these intrinsic properties.

One effective method involves the conversion of pyridines into heterocyclic phosphonium salts. This process has been shown to be exclusively selective for the 4-position in many cases. The resulting phosphonium ion acts as a versatile functional handle, enabling the subsequent formation of carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds through various cross-coupling and substitution reactions nih.gov. This approach allows for the late-stage introduction of diverse functional groups at the desired position.

Furthermore, by understanding the reaction mechanisms, it is possible to develop strategies for "site-selective switching," where functionalization can be directed to other positions on the pyridine ring if needed. This can be controlled by factors such as acylation-blocking of more reactive sites or by altering the order of reagent addition, providing a powerful tool for controlling selectivity in polyazine systems nih.gov.

Table 1: Selected Strategies for 4-Position Functionalization of Pyridine Rings

| Strategy | Key Reagents/Conditions | Outcome/Subsequent Reaction | Reference |

|---|---|---|---|

| Pyridine N-Oxide Formation & Chlorination | 1. m-CPBA or H₂O₂/AcOH 2. POCl₃ or SOCl₂ | Formation of 4-chloropyridine (B1293800) derivative | General Method |

| Phosphonium Salt Formation | Tf₂O, PPh₃ | Creates a functional handle for C-C, C-O, C-S, C-N bond formation via cross-coupling | nih.gov |

| Directed ortho-Metalation (DoM) | LDA, s-BuLi at low temp. (requires directing group) | Introduction of electrophiles at a specific position | General Method |

Introduction of the N-Methoxy-N-methyl Amide Moiety in Nicotinamide Chemistry

The N-methoxy-N-methyl amide, commonly known as the Weinreb amide, is a particularly useful functional group in organic synthesis. Its key advantage is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This controlled reactivity makes it a valuable intermediate.

The introduction of the Weinreb amide moiety onto the nicotinamide core is typically achieved by coupling the corresponding nicotinic acid with N,O-dimethylhydroxylamine. The carboxylic acid first needs to be activated. This can be done by converting it into an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. Alternatively, standard peptide coupling reagents can be employed for a direct, one-pot conversion from the carboxylic acid.

Table 2: Common Reagents for Weinreb Amide Formation from Carboxylic Acids

| Method | Activating Agent(s) | Amine Source | Notes |

|---|---|---|---|

| Acyl Chloride Method | (COCl)₂, SOCl₂ | HN(OMe)Me·HCl, Base (e.g., Pyridine, Et₃N) | Robust and high-yielding, but requires an extra step. |

| Peptide Coupling | HATU, HOBt, EDC | HN(OMe)Me·HCl, Base (e.g., DIPEA) | Milder conditions, suitable for sensitive substrates. |

| Carbonyldiimidazole (CDI) | CDI | HN(OMe)Me | Generates CO₂ and imidazole as byproducts. |

Multi-Step Synthesis Pathways for Chloro-Substituted Nicotinamide Derivatives

The synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide logically proceeds through a multi-step pathway that first establishes the chloro-substituted nicotinic acid core, followed by the formation of the Weinreb amide. A common route to 4-chloronicotinic acid involves the N-oxidation of nicotinic acid, followed by chlorination with a reagent such as phosphorus oxychloride (POCl₃). This regioselective functionalization places the chloro group at the 4-position.

Once the 4-chloronicotinic acid intermediate is secured, it can be converted to the target compound as described in the previous section. For instance, the acid can be treated with oxalyl chloride to form the acyl chloride, which is then reacted with N,O-dimethylhydroxylamine to furnish this compound mdpi.com. Similar multi-step syntheses have been reported for related chloro-substituted heterocycles, often involving cyclization, nitration, and chlorination steps to build the functionalized core atlantis-press.comresearchgate.net.

Table 3: Illustrative Multi-Step Synthesis Pathway

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Oxidation | m-CPBA or H₂O₂/AcOH | Nicotinic acid N-oxide |

| 2 | Chlorination | POCl₃ | 4-Chloronicotinic acid |

| 3 | Acid Chloride Formation | (COCl)₂, cat. DMF | 4-Chloronicotinoyl chloride |

| 4 | Weinreb Amide Formation | HN(OMe)Me·HCl, Pyridine | This compound |

Modular Synthetic Approaches and Building Block Utilization

Modern drug discovery often relies on modular or "building block" approaches to rapidly generate libraries of compounds for screening. This strategy is highly applicable to the synthesis of nicotinamide analogues. Instead of a linear synthesis for each final compound, a set of pre-functionalized, bifunctional building blocks are prepared and then combined in various ways using robust and high-yielding coupling reactions nih.govnih.govchemrxiv.org.

In the context of this compound, the core molecule itself can be considered a building block. The chlorine atom at the 4-position is amenable to substitution or, more commonly, participation in cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, amine, or alkyne groups.

A modular platform would involve the synthesis of key intermediates that can be readily diversified. For example, a boronic acid or MIDA boronate could be installed on the nicotinamide core, which could then be coupled with a variety of aryl halides nih.govnih.gov. This streamlines the synthesis process, as the core chemistry is established in advance, allowing for the rapid elaboration of fragment hits into more complex, lead-like compounds nih.govchemrxiv.org.

Table 4: Example of Building Blocks for Modular Synthesis of Nicotinamide Analogues

| Nicotinamide Building Block | Coupling Partner | Reaction Type | Resulting Structure |

|---|---|---|---|

| This compound | R-B(OH)₂ | Suzuki-Miyaura Coupling | 4-Aryl/Alkyl-nicotinamide derivative |

| 4-(Boronic acid)-N-methoxy-N-methylnicotinamide | R-X (X=Cl, Br, I, OTf) | Suzuki-Miyaura Coupling | 4-Aryl/Heteroaryl-nicotinamide derivative |

| 4-Amino-N-methoxy-N-methylnicotinamide | R-X (X=Cl, Br, I) | Buchwald-Hartwig Amination | 4-(N-Aryl/Alkyl)-nicotinamide derivative |

Considerations for Sustainable Synthetic Design in Nicotinamide Chemistry

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials. In nicotinamide chemistry, several sustainable strategies are being developed.

Biocatalysis, which uses enzymes to perform chemical transformations, offers significant advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and reduced waste rsc.org. For example, lipases such as Novozym® 435 have been successfully used to catalyze the synthesis of nicotinamide derivatives in environmentally friendly solvents rsc.org. The use of continuous-flow microreactors in conjunction with biocatalysis can dramatically shorten reaction times and improve yields, further enhancing the sustainability of the process rsc.org.

Another avenue is the development of biosynthetic pathways using engineered enzymes and microorganisms to produce valuable nicotinamide-based compounds like nicotinamide mononucleotide (NMN). acs.orgacs.org This approach, combining protein and metabolic engineering, can lead to high-yield production from simple precursors, minimizing the need for harsh chemical reagents and complex purification steps acs.org.

Furthermore, computer-aided design is becoming a powerful tool for sustainable chemistry. By using computational methods like density functional theory (DFT), researchers can predict the stability and reactivity of potential drug candidates before they are synthesized. rsc.org This allows for the rational design of more stable and effective molecules, streamlining the discovery process and reducing the waste associated with trial-and-error synthesis rsc.org.

Table 5: Green Chemistry Approaches in Nicotinamide Synthesis

| Approach | Example | Sustainability Benefit | Reference |

|---|---|---|---|

| Biocatalysis | Enzyme-catalyzed amidation using Novozym® 435 | Mild conditions, high selectivity, avoids poor atom-economy reagents | rsc.org |

| Flow Chemistry | Synthesis in continuous-flow microreactors | Reduced reaction times, improved yields, better process control | rsc.org |

| Metabolic Engineering | Biosynthesis of NMN using engineered E. coli | Use of renewable feedstocks, reduced chemical waste | acs.orgacs.org |

| Computational Design | Predicting cofactor stability with DFT | Reduces unnecessary experiments, streamlines design process | rsc.org |

Chemical Reactivity and Transformation Pathways of 4 Chloro N Methoxy N Methylnicotinamide

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 4-Chloro-N-methoxy-N-methylnicotinamide is inherently electron-deficient, a characteristic that governs its reactivity. This electronic nature makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom, while rendering it less reactive towards electrophiles compared to benzene.

The chlorine atom at the C-4 position of the pyridine ring is susceptible to displacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. masterorganicchemistry.comlibretexts.org This reaction is significantly more facile than on a corresponding chlorobenzene (B131634) ring due to the electron-withdrawing nature of the ring nitrogen.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. nih.govchemistrysteps.com

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.govchemistrysteps.com The electron-withdrawing pyridine nitrogen effectively stabilizes this intermediate by delocalizing the negative charge.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The rate of SNAr reactions on halopyridines is influenced by the nature of the halogen. For activated aryl halides, the typical reactivity order is F > Cl > Br > I, which is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step. nih.gov 4-Chloropyridine (B1293800) itself reacts with primary and secondary amines to form substituted 4-aminopyridines. researchgate.net

| Nucleophile (Nu) | Reagent Example | Product Type |

| Amine | Primary/Secondary Amines (e.g., Piperidine) | 4-Aminopyridine derivative |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 4-Hydroxypyridine derivative |

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Alkoxypyridine derivative |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)pyridine derivative |

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing influence on the ring carbons through both inductive and resonance effects. guidechem.comstackexchange.com This effect deactivates the ring towards electrophilic aromatic substitution, which proceeds much more slowly than in benzene. stackexchange.compearson.com The decreased electron density makes the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.

The electrophilicity of the pyridine ring can be dramatically enhanced by modifying the electronic state of the nitrogen atom. Protonation or N-alkylation of the pyridine nitrogen places a formal positive charge on the ring system, creating a pyridinium (B92312) salt. stackexchange.comnih.gov This positive charge significantly increases the electron-deficient character of the ring, making it highly activated for nucleophilic aromatic substitution. nih.gov For example, the reactivity of 4-chloropyridine towards nucleophiles can be enhanced by approximately 4500-fold upon protonation to form the corresponding pyridinium ion. nih.gov This "switching on" of reactivity is a key feature of halopyridine chemistry.

| State of Pyridine | Relative Reactivity towards Nucleophiles | Electronic Effect |

| Neutral Pyridine | Base | Electron-withdrawing (-I, -R) |

| Protonated Pyridinium | Significantly Enhanced | Strong electron-withdrawal due to positive charge |

Transformations Involving the N-Methoxy-N-methyl Amide Functionality

The N-methoxy-N-methyl amide, commonly known as the Weinreb amide, is a versatile functional group prized for its unique reactivity with organometallic reagents and its ability to be chemoselectively transformed. researchgate.netorientjchem.org

One of the most significant applications of the Weinreb amide is in the synthesis of ketones. wikipedia.org Unlike other acylating agents such as esters or acid chlorides, Weinreb amides react with a single equivalent of strong organometallic nucleophiles, like Grignard reagents (R-MgX) or organolithium reagents (R-Li), to produce a ketone without the common side-reaction of over-addition to form a tertiary alcohol. wikipedia.orgyoutube.commsu.edu

The mechanism involves the nucleophilic addition of the organometallic reagent to the amide carbonyl, forming a stable tetrahedral intermediate. wikipedia.orgresearchgate.net This intermediate is stabilized by chelation of the magnesium or lithium cation by both the carbonyl oxygen and the methoxy (B1213986) oxygen. researchgate.netwikipedia.org This chelated species is stable at low temperatures and does not collapse until acidic workup is performed, at which point it hydrolyzes to yield the corresponding ketone. wikipedia.org

This methodology allows for the synthesis of a wide variety of ketones by varying the organometallic reagent. youtube.comnih.gov

| Organometallic Reagent | General Formula | Resulting Product (after hydrolysis) |

| Grignard Reagent | R-MgX | Ketone (4-Cl-Py-CO-R) |

| Organolithium Reagent | R-Li | Ketone (4-Cl-Py-CO-R) |

| Lithium Dialkylcuprate | R₂CuLi | Ketone (4-Cl-Py-CO-R) |

The Weinreb amide functionality can also be chemoselectively reduced to an aldehyde. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can achieve this transformation. researchgate.netuniv-amu.fr Similar to the reaction with organometallics, the reduction proceeds through a stable chelated intermediate that, upon workup, yields the aldehyde. researchgate.net This method is particularly valuable because it avoids over-reduction to the alcohol, a common issue when reducing esters or carboxylic acids. researchgate.net

This chemoselectivity allows for the conversion of the amide group to an aldehyde while preserving other functional groups in the molecule, such as the 4-chloro substituent on the pyridine ring. researchgate.net The ability to selectively generate either a ketone or an aldehyde from the same starting material highlights the synthetic utility of the Weinreb amide. orientjchem.orgorientjchem.org

| Reagent | Product |

| LiAlH₄ or DIBAL-H | Aldehyde (4-Cl-Py-CHO) |

| Organometallic (R-MgX or R-Li) | Ketone (4-Cl-Py-CO-R) |

Halogen Atom Reactivity and Derivatization (e.g., Bromination, Fluorination)

The chlorine atom at the 4-position can be replaced with other halogens through halogen exchange (Halex) reactions. organicmystery.com These transformations are valuable for modulating the electronic properties and reactivity of the pyridine ring for further synthetic steps or for introducing specific halogens required in a target molecule, such as a pharmaceutical agent. chemimpex.comontosight.ai

Fluorination: The conversion of 4-chloropyridines to 4-fluoropyridines is a common transformation. While alkali metal fluorides can be used, they often require high temperatures. acs.org Milder conditions can be achieved using reagents like anhydrous tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which allows for high-yielding fluorination at or near room temperature. acs.org Electrochemical fluorination methods have also been developed. researchgate.net

Bromination: The chlorine atom can be exchanged for bromine, typically by treatment with a strong bromine source. For instance, reacting a 4-chloropyridine derivative with aqueous hydrobromic acid (HBr) can facilitate the conversion to the corresponding 4-bromopyridine.

These halogen exchange reactions broaden the synthetic utility of this compound, allowing it to serve as a precursor to a wider array of halogenated pyridine derivatives. acs.orgchemrxiv.org

| Reaction | Reagent(s) | Product |

| Fluorination | Anhydrous Tetrabutylammonium Fluoride (TBAF) | 4-Fluoro-N-methoxy-N-methylnicotinamide |

| Bromination | Hydrobromic Acid (HBr) | 4-Bromo-N-methoxy-N-methylnicotinamide |

Reaction Kinetics and Mechanistic Investigations of Amide Hydrolysis and Formation

Amide Hydrolysis (General Principles):

Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: The mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The departure of the amine portion is facilitated by its protonation, making it a better leaving group (N,O-dimethylhydroxylamine in this case).

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate. The expulsion of the amide anion (or its protonated form) follows. Generally, amides are quite stable to hydrolysis, and forcing conditions such as high temperatures and strong acids or bases are often required. The stability of Weinreb amides, due to the chelating effect of the methoxy group, might influence their hydrolysis rates compared to other amides, though specific kinetic data for the title compound are unavailable.

Amide Formation (General Principles):

The formation of this compound, a Weinreb amide, typically proceeds via the acylation of N,O-dimethylhydroxylamine.

Mechanism of Formation from an Acyl Chloride: A common synthetic route involves the reaction of 4-chloronicotinoyl chloride with N,O-dimethylhydroxylamine. The reaction is a nucleophilic acyl substitution. The nitrogen atom of N,O-dimethylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the amide. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

The stability of the resulting Weinreb amide is a key feature of this reaction. The N-methoxy group can chelate to a metal cation (from an organometallic reagent in subsequent reactions), which stabilizes the tetrahedral intermediate formed upon nucleophilic attack at the carbonyl group, preventing the common side reaction of over-addition. While this principle is well-established for Weinreb amides in general, specific mechanistic studies detailing the formation of this compound, including reaction coordinate diagrams or the isolation and characterization of intermediates, were not found in the conducted search.

Spectroscopic Characterization and Structural Elucidation of 4 Chloro N Methoxy N Methylnicotinamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

To definitively assign the proton (¹H) and carbon-¹³ (¹³C) signals in the NMR spectra of 4-Chloro-N-methoxy-N-methylnicotinamide, a series of one- and two-dimensional NMR experiments would be required.

¹H NMR Spectroscopy: This would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and their integration (number of protons). The expected signals would correspond to the aromatic protons on the pyridine (B92270) ring and the protons of the N-methoxy and N-methyl groups. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the amide group.

¹³C NMR Spectroscopy: This technique would identify all unique carbon atoms in the molecule, including those in the pyridine ring, the carbonyl group, and the methoxy (B1213986) and methyl groups attached to the nitrogen.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals by showing correlations between them. COSY (Correlation Spectroscopy) would reveal proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, helping to piece together the complete molecular structure.

Without access to published spectra for this specific compound, a data table of chemical shifts and coupling constants cannot be generated.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the amide group (typically around 1650 cm⁻¹), C-Cl stretching, C-N stretching, and various vibrations associated with the substituted pyridine ring and the N-methoxy-N-methyl moiety.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations, which might be weak in the IR spectrum.

A detailed data table of vibrational frequencies and their assignments is contingent on experimental spectra.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely exhibit absorption bands in the ultraviolet region, corresponding to π-π* and n-π* transitions within the aromatic pyridine ring and the carbonyl group. The position and intensity of these absorptions (λmax and molar absorptivity) would be characteristic of the chromophores present in the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₈H₉ClN₂O₂), which is 200.62 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

Fragmentation Pattern: The molecule would fragment in a predictable manner under electron impact or other ionization methods. Analysis of the fragment ions would help to confirm the connectivity of the atoms within the molecule. Common fragmentation pathways would involve cleavage of the amide bond and loss of substituents from the pyridine ring.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would yield precise information on:

Molecular Geometry: Bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Crystal Packing: How the molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence of any hydrogen bonds, halogen bonds, or other non-covalent interactions that stabilize the crystal structure.

This data would allow for the creation of detailed tables of crystallographic parameters and bond lengths/angles.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. chemrxiv.orgresearchgate.net

These calculations yield the optimized molecular geometry by finding the lowest energy arrangement of atoms. Key parameters obtained include bond lengths, bond angles, and dihedral angles. For analogous chloro-substituted and methoxy-containing heterocyclic compounds, DFT calculations have shown excellent agreement with experimental data from X-ray crystallography. researchgate.net For instance, in a related pyrimidine (B1678525) derivative, the calculated C-Cl bond length was 1.758 Å and the C-O (methoxy) bond length was 1.342 Å using the B3LYP/6-311++G(d,p) level of theory. researchgate.net Such calculations for 4-Chloro-N-methoxy-N-methylnicotinamide would precisely define the spatial relationship between the chlorinated pyridine (B92270) ring and the N-methoxy-N-methylamide side chain.

Table 1: Representative Theoretical vs. Experimental Geometric Parameters for a Related Heterocyclic Compound Data based on findings for 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine. researchgate.net

| Parameter | Bond/Angle | Theoretical (B3LYP) | Experimental (X-ray) |

| Bond Length | C-Cl | 1.758 Å | 1.739 Å |

| Bond Length | C-O (methoxy) | 1.342 Å | 1.333 Å |

| Bond Length | N-C (ring) | 1.325 Å | 1.317 Å |

| Bond Angle | N-C-Cl | 116.33° | 115.24° |

| Bond Angle | C-N-C (ring) | 116.26° | 115.21° |

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, such as the C-C and C-N bonds in the amide side chain of this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis systematically explores these possibilities to identify the most stable, low-energy conformers and the energy barriers for interconversion. nih.gov

This process involves mapping the potential energy surface (PES) by systematically rotating the key dihedral angles and calculating the energy at each point. researchgate.net The resulting map reveals energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them. For complex amides, this analysis is crucial for understanding how the molecule's shape influences its interactions and properties. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical predictions are often highly correlated with experimental values, aiding in the definitive assignment of signals in the NMR spectrum. scielo.org.zaresearchgate.net

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. chemrxiv.org These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. A Potential Energy Distribution (PED) analysis is often performed to assign the calculated frequencies to specific vibrational modes, such as C-Cl stretching, C=O stretching, or ring vibrations. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. nih.govscielo.org.za These values correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum, providing insight into the electronic transitions within the molecule.

Table 2: Comparison of Experimental and Predicted Spectroscopic Data for Structurally Related Molecules

| Spectroscopy | Parameter | Method | Predicted Value | Experimental Value | Reference |

| ¹³C NMR | Chemical Shift (C=O) | GIAO-DFT | 159.32 ppm | 165.87 ppm | scielo.org.za |

| ¹H NMR | Chemical Shift (Aromatic) | GIAO-DFT | 7.03 ppm | 7.10 ppm | nih.gov |

| IR | N-H Stretch | DFT/B3LYP | 3385 cm⁻¹ | 3390 cm⁻¹ | researchgate.net |

| UV-Vis | λ_max | TD-DFT | 342.90 nm | 348.00 nm | scielo.org.za |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are crucial for understanding and predicting the chemical reactivity of a molecule.

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. researchgate.net It provides a guide to the distribution of charge, identifying electron-rich and electron-deficient regions. Typically, red and yellow colors indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue colors indicate positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, MEP analysis would likely show negative potential around the carbonyl oxygen, the pyridine nitrogen, and the chlorine atom, highlighting these as potential sites for interaction. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. sci-hub.se A small gap suggests high reactivity, whereas a large gap implies high stability. researchgate.net Analysis of the spatial distribution of these orbitals reveals the specific atoms or regions of the molecule most involved in electronic transitions and chemical reactions. nih.gov

Table 3: Key Quantum Chemical Descriptors and Their Interpretation Based on general principles and data from related compounds. mdpi.com

| Descriptor | Typical Value Range | Interpretation |

| E_HOMO | -5 to -7 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| E_LUMO | -1 to -3 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 3 to 6 eV | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. |

| Chemical Potential (μ) | -3 to -5 eV | Reflects the tendency of electrons to escape; related to electronegativity. |

| Chemical Hardness (η) | 1.5 to 3 eV | Measures resistance to change in electron configuration. |

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface for a proposed reaction, chemists can identify the transition state structures, calculate activation energies, and determine the most favorable reaction pathway. wikipedia.org For a molecule like this compound, computational studies could model its synthesis, degradation pathways, or its interactions with biological targets. FMO theory is often applied in this context to understand how the orbitals of the reactants interact to form the products. youtube.com Although specific mechanistic studies on this compound are not detailed in the available literature, the established methodologies are readily applicable.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and then using statistical methods to build a model that can predict the activity of new, untested compounds. mdpi.com

For this compound, a QSAR study could be developed to predict a specific biological effect, such as antibacterial or antifungal activity, based on its structural features and those of related analogs. mdpi.comresearchgate.net Descriptors derived from the quantum chemical calculations discussed above (e.g., HOMO/LUMO energies, dipole moment, atomic charges from MEP) would be critical inputs for building a robust and predictive QSAR model.

Research Applications in Organic and Inorganic Chemistry

Role as a Versatile Intermediate in Complex Molecule Synthesis

4-Chloro-N-methoxy-N-methylnicotinamide is a specialized derivative of 4-chloronicotinic acid, engineered for precise and high-yield synthetic transformations. Its key structural feature is the N-methoxy-N-methylamide moiety, commonly known as a Weinreb-Nahm amide. This functional group is exceptionally stable and serves as a robust precursor for the synthesis of ketones.

The primary utility of this compound lies in its reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). In a typical reaction, the organometallic reagent adds to the amide carbonyl to form a stable, five-membered cyclic tetrahedral intermediate. wikipedia.orgorganic-chemistry.org This chelated intermediate is resistant to further nucleophilic attack. Upon aqueous workup, the intermediate collapses to cleanly afford a 4-chloro-3-pyridyl ketone, avoiding the common problem of over-addition that leads to tertiary alcohols. wikipedia.org This process, known as the Weinreb-Nahm ketone synthesis, makes the title compound a highly valuable and versatile intermediate. wikipedia.orgmychemblog.comorientjchem.org

The versatility is demonstrated by the wide array of "R" groups that can be introduced, allowing for the synthesis of a diverse library of ketone derivatives from a single precursor. These ketones are pivotal synthons for the elaboration of more complex molecular architectures.

Table 1: Illustrative Ketone Synthesis Reactions This table presents theoretical examples of the Weinreb-Nahm ketone synthesis starting from this compound to demonstrate its versatility.

| Organometallic Reagent | Reagent Formula | Resulting Ketone Product | Significance of Product Class |

|---|---|---|---|

| Methylmagnesium bromide | CH₃MgBr | 1-(4-chloropyridin-3-yl)ethan-1-one | Precursor for acetyl-substituted heterocycles. |

| Phenylmagnesium bromide | C₆H₅MgBr | (4-chloropyridin-3-yl)(phenyl)methanone | Core structure in potential pharmacophores. |

| Vinylmagnesium bromide | CH₂=CHMgBr | 1-(4-chloropyridin-3-yl)prop-2-en-1-one | Substrate for Michael additions and Diels-Alder reactions. |

| Ethynyllithium | HC≡CLi | 1-(4-chloropyridin-3-yl)prop-2-yn-1-one | Building block for acetylenic compounds and click chemistry. |

Utility in the Construction of Diverse Heterocyclic Systems

The 4-chloro-3-pyridyl ketones synthesized from this compound are themselves valuable platforms for constructing a wide range of complex heterocyclic systems. The ketone functionality and the reactive chloro-substituent provide two distinct handles for further chemical modification.

The carbonyl group can participate in numerous classical organic reactions. For instance, it can undergo condensation with hydrazines or hydroxylamines to form pyrazoles and isoxazoles, respectively. It can also serve as a key component in multicomponent reactions or cyclization strategies to build fused-ring systems, such as pyrido[3,4-d]pyrimidines or thieno[3,2-c]pyridines, which are scaffolds of interest in medicinal chemistry.

Simultaneously, the 4-chloro substituent on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), further diversifying the accessible molecular structures. The strategic combination of reactions at both the ketone and the chloro-position enables the synthesis of highly functionalized and structurally diverse heterocyclic compounds from a common intermediate.

Catalytic Chemistry and Ligand Development

Pyridine-containing molecules are ubiquitous as ligands in transition metal catalysis. acs.org this compound possesses a pyridine nitrogen atom that can act as a Lewis base, donating its lone pair of electrons to a transition metal center to form a coordination complex. pressbooks.pub The electronic properties of the ligand are critical to the stability and reactivity of the resulting catalyst. nih.govresearchgate.net

The presence of the electron-withdrawing chloro group at the 4-position significantly influences the electronic character of the pyridine ring. This substituent reduces the electron density on the nitrogen atom, making it a weaker σ-donor compared to unsubstituted pyridine. This modulation of the ligand's electronic properties can be advantageous in certain catalytic cycles, for example, by influencing the rates of oxidative addition or reductive elimination at the metal center. mdpi.com While coordination would primarily occur through the sterically accessible and electronically favorable pyridine nitrogen, the amide oxygen could potentially act as a secondary, weaker coordination site, opening the possibility for the ligand to act in a bidentate, chelating fashion under specific conditions.

Table 2: Properties of this compound as a Potential Ligand

| Property | Description | Potential Catalytic Implication |

|---|---|---|

| Primary Donor Site | Pyridine Nitrogen (sp² hybridized) | Forms stable bonds with late transition metals (e.g., Pd, Pt, Rh, Ir). |

| Electronic Nature | Electron-deficient due to 4-chloro substituent | Modulates the electron density at the metal center, impacting catalyst activity and selectivity. |

| Potential Coordination Mode | Primarily monodentate (N-donor) | May exhibit bidentate (N,O-chelation) behavior, influencing complex geometry and stability. |

| Steric Profile | Amide group at the 3-position provides moderate steric bulk. | Can influence substrate approach to the catalytic center and affect regioselectivity. |

Signal Amplification by Reversible Exchange (SABRE) is a powerful hyperpolarization technique used to dramatically enhance Nuclear Magnetic Resonance (NMR) signals of small molecules. chemrxiv.org The method relies on the temporary and reversible binding of a substrate and parahydrogen to an iridium catalyst. nih.gov During the lifetime of this transient complex, the spin order from parahydrogen is transferred to the substrate, leading to a massive signal enhancement. nih.gov

Pyridine and its derivatives are ideal substrates for SABRE because they readily coordinate to the iridium center and dissociate at a rate suitable for hyperpolarization. nih.govuj.edu.pl this compound, containing a pyridine core, is a prime candidate for this technique. The electronic and steric properties imparted by the 4-chloro and the N-methoxy-N-methylamide substituents would directly influence the kinetics of ligand exchange at the iridium center—a critical parameter for efficient polarization transfer. By systematically modifying such substituents, ligands can be designed to optimize SABRE performance for specific applications in chemical analysis and medical imaging.

Coordination Chemistry and Supramolecular Assembly Principles

The study of metal complexes with nicotinamide (B372718) and its derivatives is well-established, revealing rich coordination and supramolecular chemistry. researchgate.netresearchgate.net N-methylnicotinamide, a close analogue of the title compound, readily forms complexes with a variety of transition metals. The primary site of coordination is invariably the pyridine ring nitrogen atom, which acts as a strong donor. researchgate.net

While the amide group is a weaker coordinator than the pyridine nitrogen, it plays a critical role in defining the larger structure of the resulting assembly. The N-H group in N-methylnicotinamide (or the C-H bonds in the N-methyl groups of the title compound) and the carbonyl oxygen can participate in intermolecular hydrogen bonding. nih.gov These non-covalent interactions can link individual metal-ligand units into extended one-, two-, or three-dimensional supramolecular networks. The final architecture is governed by a delicate balance of factors including the coordination geometry of the metal ion, the nature of any counter-ions, and the steric and electronic profile of the nicotinamide derivative. mdpi.com This principle allows for the rational design of crystalline materials with specific network topologies.

Design of Hydrogen-Bonded Architectures and Metal-Organic Framework Components

While direct experimental studies on the role of this compound in the design of hydrogen-bonded architectures and as a component in metal-organic frameworks (MOFs) are not extensively documented in publicly available research, the unique structural and electronic features of this molecule allow for a theoretical exploration of its potential in these fields of supramolecular chemistry and crystal engineering. The analysis is based on the known reactivity and interaction patterns of its constituent functional groups: the pyridine ring, the chloro substituent, and the Weinreb amide.

The strategic placement of hydrogen bond donors and acceptors, as well as potential metal coordination sites, makes this compound a molecule of interest for the rational design of complex, self-assembling systems.

Theoretical Potential in Hydrogen-Bonded Architectures

The construction of predictable, multi-dimensional crystalline solids through non-covalent interactions, particularly hydrogen bonding, is a cornerstone of crystal engineering. Nicotinamide and its derivatives are well-known for their ability to form robust hydrogen-bonded networks. frontiersin.orgacs.orgnih.govfrontiersin.org The pyridine nitrogen of this compound is a primary hydrogen bond acceptor site. The carbonyl oxygen of the Weinreb amide group also presents a strong hydrogen bond accepting capability.

In the absence of a traditional N-H donor on the amide, which is replaced by N-methoxy and N-methyl groups, the molecule itself cannot participate in the common amide-to-amide hydrogen bonding motifs seen in primary and secondary amides. However, it can interact with suitable hydrogen bond donor molecules (co-formers) to create co-crystals. youtube.comresearchgate.net For instance, in the presence of a carboxylic acid, a strong O-H···N (pyridine) hydrogen bond is expected to form. Weaker C-H···O interactions involving the aromatic protons and the carbonyl oxygen could also contribute to the stability of the crystal lattice.

The chloro-substituent at the 4-position of the pyridine ring can influence the electronic properties of the ring, potentially modulating the basicity of the pyridine nitrogen and its hydrogen bond accepting strength. Furthermore, the chloro group itself can participate in halogen bonding, another important non-covalent interaction in crystal engineering, although this is generally weaker than hydrogen bonding.

To illustrate the potential hydrogen bonding patterns, a hypothetical data table of expected interactions is presented below, based on typical bond lengths and angles observed in similar structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Strong Hydrogen Bond | O-H (co-former) | N (pyridine) | 2.6 - 2.8 | 160 - 180 |

| Weak Hydrogen Bond | C-H (aromatic) | O (carbonyl) | 3.0 - 3.5 | 140 - 170 |

| Halogen Bond | C-Cl | O/N (co-former) | 3.0 - 3.4 | 150 - 175 |

Potential as a Component in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govlibretexts.org The design of MOFs relies on the principles of coordination chemistry, where the organic linker (ligand) provides specific coordination sites to bind with the metal centers, dictating the topology and properties of the resulting framework. rsc.org

This compound possesses multiple potential coordination sites, making it a candidate for a monodentate or bridging ligand in MOF synthesis. The primary coordination site is the pyridine nitrogen atom, which is a common coordinating group in a vast number of MOFs.

A particularly interesting feature of this molecule is the Weinreb amide group. The carbonyl oxygen and the methoxy (B1213986) oxygen could potentially act as a chelating pair, binding to a single metal center to form a stable five-membered ring. acs.orgnih.gov This chelation would be analogous to the stable tetrahedral intermediate formed during the Weinreb ketone synthesis. wikipedia.org Such a bidentate coordination mode could lead to the formation of unique MOF architectures.

The versatility of this compound as a ligand is summarized in the table below, outlining its potential coordination modes.

| Coordination Site(s) | Metal Center (M) | Coordination Mode | Potential Structural Role |

| Pyridine Nitrogen | Various transition metals, lanthanides | Monodentate | Terminal ligand, pore functionalization |

| Carbonyl Oxygen and Methoxy Oxygen | Hard metal ions (e.g., Li+, Mg2+) | Bidentate (Chelating) | Linker, formation of stable nodes |

| Pyridine Nitrogen and Carbonyl Oxygen | Various | Bridging | Formation of 1D, 2D, or 3D frameworks |

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be located for the chemical compound "this compound" within the biological, biomedical, or agrochemical contexts outlined in the user's request.

While the compound is listed with the CAS number 1211521-40-2 and is available from some chemical suppliers, there is a notable absence of published studies investigating its biological activities. Specifically, no information was found regarding its role as a modulator of Nicotinamide N-Methyltransferase (NNMT) activity, its impact on Nicotinamide Adenine (B156593) Dinucleotide (NAD+) metabolism, or its effects on cellular methylation and other cellular pathways. Furthermore, no records of its application or investigation within agrochemical research were discovered.

The detailed outline provided by the user, focusing on specific aspects of the compound's interaction with NNMT and its broader cellular implications, suggests a need for in-depth, specific research findings. However, the current body of public scientific knowledge does not appear to contain this information for "this compound."

Research into nicotinamide derivatives is an active area, particularly in the context of NNMT inhibition for therapeutic purposes and the development of new agrochemicals. Numerous studies detail the synthesis and biological evaluation of various substituted nicotinamides. These studies have established that modifications to the nicotinamide scaffold can lead to potent and selective inhibitors of NNMT, with implications for metabolic diseases and oncology. Similarly, in agrochemical research, nicotinamide derivatives are explored for their potential as fungicides and herbicides.

However, without specific studies on "this compound," any discussion of its biological or agrochemical properties would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, the generation of a detailed article based on the provided outline is not possible at this time.

Biological and Biomedical Research Context

Agrochemical Research Applications

Design and Development of Insecticidal Agents

The design of nicotinamide-based insecticides often draws inspiration from the natural insecticidal properties of nicotine. The pyridine (B92270) ring present in nicotinamide (B372718) derivatives is a key structural feature also found in neonicotinoid insecticides, which are known to act on the insect nervous system. Research into the structure-activity relationships of nicotinamide derivatives has shown that modifications to the amide group and the pyridine ring can significantly impact insecticidal potency.

The development of novel insecticidal agents from the nicotinamide class involves synthesizing a variety of derivatives and screening them for activity against a range of insect pests. Key considerations in the design process include the compound's ability to penetrate the insect cuticle, its affinity for the target site, and its metabolic stability.

Table 1: Insecticidal Activity of Selected Nicotinamide Derivatives

| Compound/Derivative Class | Target Pest(s) | Observed Effect(s) |

| General Nicotinamide Derivatives | Various agricultural pests | Insecticidal, Fungicidal |

| Neonicotinoids (related structure) | Sucking insects (e.g., aphids) | Neurotoxicity, feeding disruption |

Note: This table is illustrative and based on the general activity of the nicotinamide class of compounds due to a lack of specific data for 4-Chloro-N-methoxy-N-methylnicotinamide.

Herbicidal Properties of Related N-Alkylnicotinamide Derivatives

The herbicidal potential of nicotinamide derivatives has also been an area of active research. Studies have demonstrated that certain N-alkylnicotinamide derivatives exhibit herbicidal effects, indicating that this class of compounds can interfere with essential biological processes in plants.

Research into N-(arylmethoxy)-2-chloronicotinamides has shown that these compounds can possess significant herbicidal activity. For example, a study on a series of these derivatives found that some exhibited excellent herbicidal effects against specific weed species. researchgate.net One particular compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, was found to be highly effective against Lemna paucicostata (duckweed), with an IC50 value of 7.8 μM. researchgate.net This finding highlights the importance of the chloro-substitution on the nicotinamide ring and the nature of the N-substituent in determining herbicidal efficacy.

The mechanism of action for herbicidal nicotinamides can vary, but they often target specific enzymes or metabolic pathways in plants. The structural features of this compound, particularly the 4-chloro group, suggest that it could potentially exhibit similar herbicidal properties.

Table 2: Herbicidal Activity of Selected N-substituted Chloronicotinamide Derivatives

| Compound | Target Weed | IC50 Value | Reference |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata (duckweed) | 7.8 μM | researchgate.net |

Note: This table presents data for a related compound to illustrate the herbicidal potential of this chemical class, as specific data for this compound is not available.

Future Research Directions and Emerging Paradigms

Advanced Synthetic Strategies for Complex Nicotinamide (B372718) Architectures

The future synthesis of 4-Chloro-N-methoxy-N-methylnicotinamide and its analogs will likely move beyond traditional batch chemistries towards more efficient and sustainable methodologies. The development of concise and eco-friendly synthetic routes is highly desirable for producing these derivatives.

Key areas for future research include:

Biocatalysis : The use of enzymes for organic synthesis, or biocatalysis, offers significant advantages over conventional chemical catalysis, including milder reaction conditions and high selectivity. nih.gov Future efforts could focus on identifying or engineering enzymes, such as nitrile hydratases or lipases, to catalyze the amidation of nicotinic acid precursors, potentially leading to a greener synthesis of this compound. nih.govgoogle.com

Continuous-Flow Technology : Continuous-flow microreactors are finding increasing application in the synthesis of fine chemicals and pharmaceuticals. nih.gov This technology can offer improved reaction control, higher yields, and easier scalability compared to batch processes. nih.gov Developing a continuous-flow synthesis for this compound could significantly enhance production efficiency and safety. nih.gov

Catalytic Methods for Derivatization : Research into novel transition-metal-catalyzed cross-coupling reactions could provide new avenues for modifying the pyridine (B92270) ring of nicotinamide. These methods would enable the introduction of a wide range of functional groups, facilitating the creation of a diverse library of this compound analogs for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Potential Advantages |

| Biocatalysis | Mild reaction conditions, high selectivity, sustainability. nih.gov |

| Continuous-Flow | Enhanced reaction control, improved safety, scalability. nih.gov |

| Catalytic Derivatization | Access to diverse analogs, facilitation of SAR studies. |

In-depth Mechanistic Studies of Chemical and Biochemical Reactions

A thorough understanding of how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic or agrochemical agent.

Future mechanistic studies should focus on:

Enzyme Inhibition Kinetics : Preliminary data suggests that some nicotinamide derivatives act as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various diseases. nih.govresearchgate.net Detailed kinetic studies of this compound with NNMT are warranted to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov Such studies are essential for understanding its potency and for guiding the design of more effective inhibitors. nih.gov

Biochemical Pathway Analysis : Nicotinamide and its derivatives are central to cellular metabolism, primarily as precursors to NAD+. mdpi.comresearchgate.net Investigating how this compound affects the NAD+ salvage pathway and other related metabolic routes will be critical. researchgate.netnih.gov This could reveal both on-target and potential off-target effects.

Computational Modeling : In silico methods like molecular docking and molecular dynamics simulations can provide valuable insights into the binding interactions between this compound and its target proteins. fums.ac.irfrontiersin.orgnih.gov These computational approaches can help elucidate the structural basis of its activity and guide the rational design of next-generation compounds with improved properties. fums.ac.irfrontiersin.org

| Research Area | Focus |

| Enzyme Kinetics | Determining the mode of inhibition of target enzymes like NNMT. nih.gov |

| Pathway Analysis | Understanding the impact on metabolic pathways such as NAD+ biosynthesis. researchgate.netnih.gov |

| Computational Modeling | Predicting binding modes and guiding rational drug design. fums.ac.irfrontiersin.orgnih.gov |

Exploration of Novel Therapeutic and Agrochemical Applications

The structural features of this compound suggest potential applications in both medicine and agriculture. A systematic exploration of these possibilities is a key future direction.

Potential applications to be investigated:

Therapeutic Agent : Given the link between NNMT and diseases like cancer and metabolic disorders, this compound should be evaluated as a potential therapeutic agent in these areas. nih.govresearchgate.net Its efficacy could be tested in relevant cell-based and animal models of disease.

Agrochemical Fungicide : Nicotinamide derivatives have shown promise as fungicides, acting as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govacs.orgnih.gov The fungicidal activity of this compound against a panel of plant pathogenic fungi should be assessed. nih.govmdpi.com Furthermore, nicotinamide itself has been shown to stimulate plant immune systems, suggesting that its derivatives might also possess plant defense-enhancing properties. agropages.com

Herbicide and Insecticide : The pyridine scaffold is present in various herbicides and insecticides. nih.gov Screening this compound for herbicidal and insecticidal activity could uncover new applications in crop protection.

| Application Area | Potential Role |

| Therapeutics | NNMT inhibitor for cancer and metabolic diseases. nih.govresearchgate.net |

| Agrochemicals | Fungicide (e.g., SDHI), herbicide, or insecticide. nih.govacs.orgnih.govmdpi.com |

| Plant Health | Elicitor of plant defense responses. agropages.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Future AI and ML applications include:

Predictive Modeling : ML models can be trained on existing data for nicotinamide derivatives to predict the biological activity of new, untested analogs of this compound. stanford.edursc.org This can help prioritize the synthesis of compounds with the highest likelihood of success.

De Novo Design : Generative AI models can design novel molecular structures with desired properties from the ground up. elsevier.com These models could be used to create new nicotinamide derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Kinase Inhibitor Design : Given that many kinase inhibitors are developed for therapeutic use, AI and ML models specifically trained on kinase-inhibitor interactions could be leveraged to explore the potential of this compound as a kinase inhibitor. rsc.orgacs.orgnih.govspringernature.comnih.gov

| AI/ML Application | Objective |

| Predictive Modeling | Forecast the bioactivity of novel analogs. stanford.edursc.org |

| De Novo Design | Generate new molecules with optimized properties. elsevier.com |

| Kinase Inhibitor Design | Explore potential as a kinase-targeted therapeutic. rsc.orgacs.orgnih.govspringernature.comnih.gov |

Development of Advanced Analytical Techniques for Characterization

Robust and sensitive analytical methods are essential for the characterization of this compound, its metabolites, and its interactions with biological macromolecules.

Future analytical development should focus on:

Hyphenated Chromatographic Techniques : The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) provides a powerful tool for the separation, identification, and quantification of small molecules in complex mixtures. nih.govresearchgate.netnumberanalytics.comresearchgate.netnih.gov Developing validated LC-MS/MS or GC-MS/MS methods will be crucial for pharmacokinetic studies and metabolite identification. nih.govnumberanalytics.comresearchgate.net

Surface Plasmon Resonance (SPR) : SPR is a label-free technique that allows for the real-time monitoring of binding events between a small molecule and a protein. nih.gov This can be used to accurately determine the binding affinity and kinetics of this compound with its target proteins, providing valuable data for understanding its mechanism of action. nih.gov

Structural Biology Techniques : X-ray crystallography and cryogenic electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of this compound in complex with its biological target. This structural information is invaluable for understanding the molecular basis of its activity and for guiding structure-based drug design efforts.

| Analytical Technique | Application |

| Hyphenated Chromatography (e.g., LC-MS/MS) | Pharmacokinetic studies, metabolite identification. nih.govresearchgate.netnumberanalytics.comresearchgate.netnih.gov |

| Surface Plasmon Resonance (SPR) | Measurement of binding affinity and kinetics. nih.gov |

| Structural Biology (e.g., X-ray Crystallography) | Elucidation of the 3D structure of the compound-target complex. |

常见问题

Q. What are the established synthetic routes for 4-Chloro-N-methoxy-N-methylnicotinamide, and how are reaction conditions optimized?

The synthesis of this compound typically involves modifying nicotinic acid derivatives. A common approach is the introduction of chloro and methoxy-methylamide groups via nucleophilic substitution or condensation reactions. For example, nicotinic acid can be chlorinated at the 4-position using POCl₃ or SOCl₂, followed by reaction with N-methoxy-N-methylamine in the presence of coupling agents like EDCI or DCC . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical to minimize side products. Polar aprotic solvents (DMF, DMSO) at 60–80°C often yield higher purity, while monitoring via TLC or HPLC ensures reaction completion .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm, aromatic protons from the chlorinated pyridine ring) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 229.05 for C₉H₁₀ClN₂O₂) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm; retention times are compared against standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical NMR/MS data often arise from tautomerism, solvate formation, or residual solvents. Strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., rotamers) affecting peak splitting .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis using programs like SHELXL for refinement .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare them with experimental data .

Q. What mechanistic insights guide the optimization of regioselective chlorination in nicotinamide derivatives?

Chlorination at the 4-position of the pyridine ring is influenced by electronic and steric factors. Electron-withdrawing groups (e.g., amides) direct electrophilic chlorination to the para position. Mechanistic studies using kinetic isotope effects or Hammett plots can quantify substituent effects. For example, chlorination with N-chlorosuccinimide (NCS) in acetic acid favors regioselectivity due to the formation of a stabilized Wheland intermediate .

Q. How do solvent and catalyst choices impact the scalability of this compound synthesis?

Scaling up requires balancing reactivity and safety. Catalysts like DMAP improve acylation efficiency but may complicate purification. Green solvents (e.g., cyclopentyl methyl ether) reduce toxicity, while flow chemistry setups enhance reproducibility. Pilot-scale studies should track byproduct formation (e.g., N-methylated impurities) via LC-MS and optimize workup protocols .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antifungal IC₅₀ values) may stem from assay conditions (pH, cell lines) or compound stability. Best practices include:

- Stability Studies : Monitor degradation in DMSO or aqueous buffers via HPLC .

- Dose-Response Repetition : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antifungal assays) .

- Meta-Analysis : Compare data across repositories like PubChem or Chemotion to identify outliers .

Q. What strategies ensure reproducibility in crystallographic studies of this compound?

Reproducible crystal growth requires strict control of supersaturation and solvent evaporation rates. Use SHELXT for initial structure solution and Olex2 for refinement. Twinning or disorder, common in flexible methoxy groups, can be addressed by refining anisotropic displacement parameters or using SQUEEZE to model solvent regions .

Methodological Recommendations

Q. What computational tools are recommended for predicting the reactivity of this compound?

- Docking Simulations : AutoDock Vina to study interactions with biological targets (e.g., cytochrome P450 enzymes) .

- Reactivity Descriptors : Fukui indices calculated via Gaussian09 to identify electrophilic/nucleophilic sites .

- MD Simulations : GROMACS for assessing conformational stability in aqueous environments .

Q. How can researchers validate synthetic intermediates using hyphenated techniques?

LC-MS/MS combines separation with fragmentation patterns to confirm intermediates. For example, a chlorine isotopic pattern (3:1 ratio for ³⁵Cl/³⁷Cl) in MS/MS spectra verifies chloro-substituted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。